molecular formula C9H12N2O2 B11801234 6-Isopropoxynicotinamide

6-Isopropoxynicotinamide

Cat. No.: B11801234
M. Wt: 180.20 g/mol
InChI Key: KYDWMODIMVOUAO-UHFFFAOYSA-N
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Description

6-Isopropoxynicotinamide is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an isopropoxy group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxynicotinamide typically involves the reaction of nicotinic acid with isopropyl alcohol in the presence of a dehydrating agent. The reaction proceeds through the formation of an ester intermediate, which is then converted to the amide by treatment with ammonia or an amine. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxynicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-Isopropoxynicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isopropoxynicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The isopropoxy group enhances its binding affinity and specificity towards these targets, leading to its biological effects. The compound may also influence cellular signaling pathways, contributing to its diverse range of activities.

Comparison with Similar Compounds

6-Isopropoxynicotinamide can be compared with other nicotinamide derivatives, such as:

    6-Aminonicotinamide: This compound has an amino group at the 6-position instead of an isopropoxy group. It is known for its role as an enzyme inhibitor and its potential therapeutic applications.

    Nicotinamide: The parent compound, which lacks the isopropoxy group, is widely studied for its role in cellular metabolism and its therapeutic potential.

    6-Methylnicotinamide:

The uniqueness of this compound lies in the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-6(2)13-8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

KYDWMODIMVOUAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N

Origin of Product

United States

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